molecular formula C12H14N4O B14905271 n-(2-(1h-1,2,4-Triazol-1-yl)phenyl)butyramide

n-(2-(1h-1,2,4-Triazol-1-yl)phenyl)butyramide

Cat. No.: B14905271
M. Wt: 230.27 g/mol
InChI Key: PBDPYGOCJNQMFU-UHFFFAOYSA-N
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Description

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide typically involves the reaction of 2-(1H-1,2,4-triazol-1-yl)aniline with butyric anhydride or butyryl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl or triazole ring.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the phenyl or triazole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It has been studied for its anticancer, antibacterial, and antifungal properties. Researchers have explored its ability to inhibit the growth of cancer cells and pathogenic microorganisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been evaluated as a candidate for the treatment of various diseases, including cancer, bacterial infections, and fungal infections.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
  • 2-(1H-1,2,4-Triazol-1-yl)terephthalic acid
  • 2-((2-(4-(1H-1,2,4-Triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives

Uniqueness

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)butyramide stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a triazole ring and a butyramide group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

N-[2-(1,2,4-triazol-1-yl)phenyl]butanamide

InChI

InChI=1S/C12H14N4O/c1-2-5-12(17)15-10-6-3-4-7-11(10)16-9-13-8-14-16/h3-4,6-9H,2,5H2,1H3,(H,15,17)

InChI Key

PBDPYGOCJNQMFU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1N2C=NC=N2

Origin of Product

United States

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